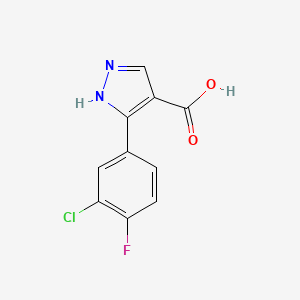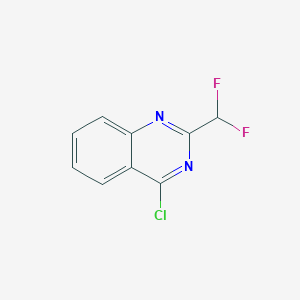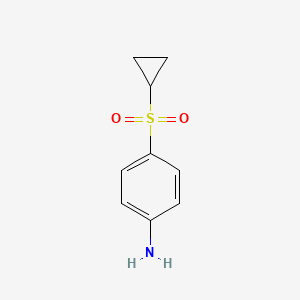
4-(Cyclopropanesulfonyl)aniline
Descripción general
Descripción
4-(Cyclopropanesulfonyl)aniline is an organic compound with the CAS Number: 1147558-13-1 . It has a molecular weight of 197.26 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(cyclopropylsulfonyl)aniline . The InChI code is 1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.26 .Aplicaciones Científicas De Investigación
Synthesis of Sulfonated Polyaniline (SPAn)
The polymerization of aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid results in sulfonated polyaniline, a polymer exhibiting solubility in aqueous base and polar solvents. The conductivity and redox characteristics of this polymer have been analyzed, highlighting its potential in various applications (Royappa et al., 2001).
Interpolyelectrolyte Complexes
Chemical polymerization in the presence of perfluorinated polysulfonic acid leads to the formation of interpolyelectrolyte complexes with high ionic conductivity. This development offers potential for creating materials with specific electrical properties (Boeva & Sergeyev, 2014).
Polymerization in Layered Double Hydroxide (LDH)
The incorporation of aniline sulfonic acid derivatives between the sheets of LDH and their subsequent polymerization reveals the connectivity and electrochemical properties of these hybrid materials. This study provides insight into the design of materials with tailored electrochemical properties (Moujahid et al., 2005).
Polymerization and Characterization of Self-Doped Polyanilines
The polymerization of aniline-N-propanesulfonic acid results in water-soluble and self-doped polyanilines. These materials exhibit notable properties in terms of solubility, crystallinity, and electrical conductivity, indicating potential applications in various fields (Grigoras et al., 2012).
Advanced Materials and Nanotechnology
Photoluminescence in Polymerization
The polymerization of aniline sulfonic acid leads to the formation of oligomers with applications in optical detection, as demonstrated by the photoluminescence phenomena observed. These findings suggest potential uses in sensing and optical technologies (Kalaiyarasan et al., 2015).
Anti-Corrosion Performance of Polyaniline Coatings
The introduction of sulfonic acid groups into the polyaniline molecular structure leads to improved anticorrosion properties. These coatings, especially those with lower sulfur content, provide effective protection, demonstrating the potential for material preservation applications (Xing et al., 2014).
Spectroscopic and Quantum Mechanical Studies
Quantum Mechanical and Spectroscopic Analysis
Comprehensive spectroscopic and quantum mechanical analyses of 4-[(4-aminobenzene) sulfonyl] aniline provide insights into its structure, vibrational frequencies, and electronic properties. These studies are pivotal for understanding the molecular behavior and potential applications in various fields (Muthu & Maheswari, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopropylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPZKEUELSTMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297498 | |
| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147558-13-1 | |
| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147558-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

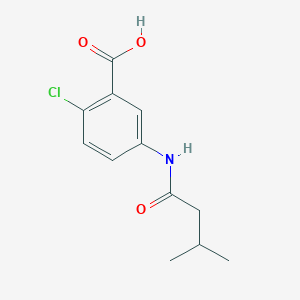
![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)
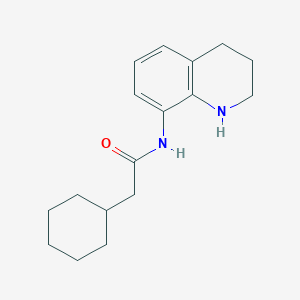
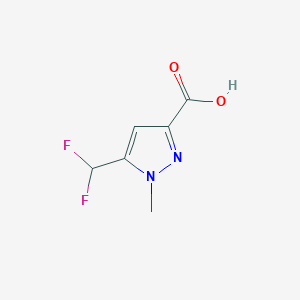
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)


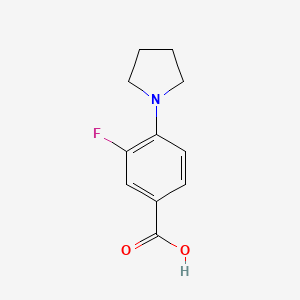
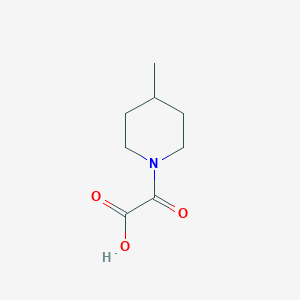
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
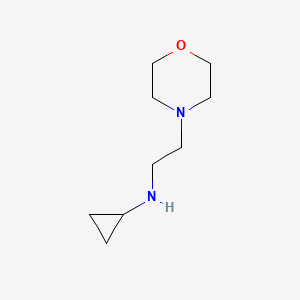
![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
